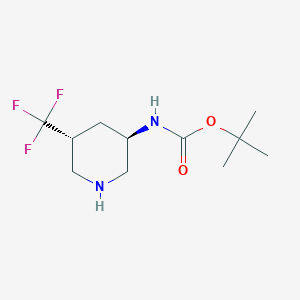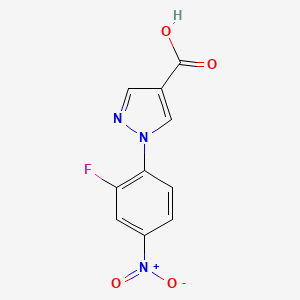
1-(2-fluoro-4-nitrophenyl)-1H-pyrazole-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-fluoro-4-nitrophenyl)-1H-pyrazole-4-carboxylic acid, also known as FNPA, is a chemical compound that has gained significant attention in the scientific community due to its potential application in various fields. FNPA is a pyrazole derivative that has been synthesized through different methods and has been studied for its mechanism of action, biochemical and physiological effects, and future directions.
Mechanism of Action
The mechanism of action of 1-(2-fluoro-4-nitrophenyl)-1H-pyrazole-4-carboxylic acid is not fully understood. However, studies have suggested that 1-(2-fluoro-4-nitrophenyl)-1H-pyrazole-4-carboxylic acid exerts its cytotoxic activity by inducing apoptosis, a programmed cell death process. 1-(2-fluoro-4-nitrophenyl)-1H-pyrazole-4-carboxylic acid has also been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair.
Biochemical and Physiological Effects
1-(2-fluoro-4-nitrophenyl)-1H-pyrazole-4-carboxylic acid has been shown to exhibit cytotoxic activity against cancer cell lines, inhibit the activity of acetylcholinesterase, and inhibit the activity of topoisomerase II. 1-(2-fluoro-4-nitrophenyl)-1H-pyrazole-4-carboxylic acid has also been shown to exhibit anti-inflammatory activity and antioxidant activity.
Advantages and Limitations for Lab Experiments
1-(2-fluoro-4-nitrophenyl)-1H-pyrazole-4-carboxylic acid has several advantages for lab experiments, including its ease of synthesis, low cost, and potential application in various fields. However, 1-(2-fluoro-4-nitrophenyl)-1H-pyrazole-4-carboxylic acid also has some limitations, including its low solubility in water and its potential toxicity.
Future Directions
There are several future directions for the study of 1-(2-fluoro-4-nitrophenyl)-1H-pyrazole-4-carboxylic acid. One future direction is the development of 1-(2-fluoro-4-nitrophenyl)-1H-pyrazole-4-carboxylic acid derivatives with improved solubility and cytotoxic activity. Another future direction is the study of the mechanism of action of 1-(2-fluoro-4-nitrophenyl)-1H-pyrazole-4-carboxylic acid and its derivatives. Additionally, the potential application of 1-(2-fluoro-4-nitrophenyl)-1H-pyrazole-4-carboxylic acid in the treatment of other diseases, such as Parkinson's disease and multiple sclerosis, could be explored.
Synthesis Methods
1-(2-fluoro-4-nitrophenyl)-1H-pyrazole-4-carboxylic acid has been synthesized through various methods, including a one-pot synthesis method, a microwave-assisted method, and a solvent-free method. The one-pot synthesis method involves the reaction of 2-fluoro-4-nitrophenylhydrazine with ethyl acetoacetate followed by cyclization with malonic acid in the presence of piperidine. The microwave-assisted method involves the reaction of 2-fluoro-4-nitrophenylhydrazine with ethyl acetoacetate in the presence of piperidine followed by cyclization with malonic acid under microwave irradiation. The solvent-free method involves the reaction of 2-fluoro-4-nitrophenylhydrazine with ethyl acetoacetate in the presence of piperidine followed by cyclization with malonic acid under solvent-free conditions.
Scientific Research Applications
1-(2-fluoro-4-nitrophenyl)-1H-pyrazole-4-carboxylic acid has been studied for its potential application in the field of cancer research. Studies have shown that 1-(2-fluoro-4-nitrophenyl)-1H-pyrazole-4-carboxylic acid exhibits cytotoxic activity against various cancer cell lines, including breast cancer, colon cancer, and lung cancer. 1-(2-fluoro-4-nitrophenyl)-1H-pyrazole-4-carboxylic acid has also been studied for its potential application in the treatment of Alzheimer's disease. Studies have shown that 1-(2-fluoro-4-nitrophenyl)-1H-pyrazole-4-carboxylic acid exhibits inhibitory activity against acetylcholinesterase, an enzyme that is involved in the degradation of acetylcholine, a neurotransmitter that is involved in memory and learning.
properties
IUPAC Name |
1-(2-fluoro-4-nitrophenyl)pyrazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6FN3O4/c11-8-3-7(14(17)18)1-2-9(8)13-5-6(4-12-13)10(15)16/h1-5H,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLDDITRQSNTZSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])F)N2C=C(C=N2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6FN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-fluoro-4-nitrophenyl)-1H-pyrazole-4-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Bromo-2-[[1-[(4-methyl-1,2,4-triazol-3-yl)methyl]piperidin-4-yl]methoxy]pyrimidine](/img/structure/B2616220.png)

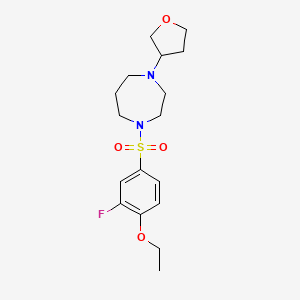
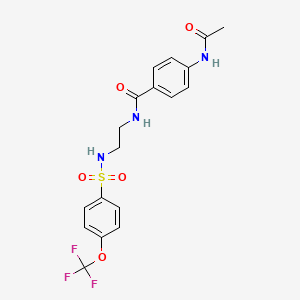


![N-([2,3'-bipyridin]-4-ylmethyl)-2-(2-fluorophenoxy)acetamide](/img/structure/B2616229.png)

![7-Bromo-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-1-carboxylic acid](/img/structure/B2616231.png)
![Ethyl 2-[(chloroacetyl)amino]-4-ethyl-5-methylthiophene-3-carboxylate](/img/structure/B2616232.png)
![(R)-3,3'-Dibromo-5,5',6,6',7,7',8,8'-octahydro-[1,1'-binaphthalene]-2,2'-diol](/img/structure/B2616233.png)
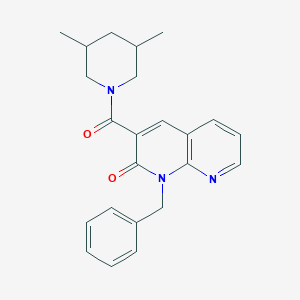
![2,5-difluoro-N-[2-(4-methyl-2-pyridin-3-yl-1,3-thiazol-5-yl)ethyl]benzenesulfonamide](/img/structure/B2616236.png)
